N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide” is a compound that has been studied for its potential as a lead compound in biological and medicinal screening . It is a derivative of oxadiazole, an important heterocycle present in a large number of biologically active molecules of different pharmacological classes .
Scientific Research Applications
Plant Chemical Defense
Background: In the realm of plant biology, secondary metabolites play a crucial role in defense against herbivores. However, altering specific steps in their biosynthetic pathways can sometimes lead to autotoxicity—where the plant harms itself due to the accumulation of toxic compounds.
Research Findings: A study by Li et al. (2021) investigated the controlled hydroxylation of diterpenoids in wild tobacco (Nicotiana attenuata). Silencing two cytochrome P450 enzymes involved in diterpene biosynthesis resulted in severe autotoxicity symptoms. These symptoms arose from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives.
Mechanism: Interestingly, the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining effective herbivore defense.
Implications: This research sheds light on how plants navigate the delicate balance between chemical defense and self-harm. Understanding these mechanisms can inform strategies for enhancing crop protection and sustainable agriculture .
a. Medicinal Chemistry: Investigating the compound’s interactions with biological targets could reveal therapeutic potential. Its oxadiazole and benzamide moieties may play a role in modulating cellular processes.
b. Material Science: The sulfone group in the compound might contribute to material properties. Exploring its use as a building block for polymers or functional materials could be worthwhile.
c. Combinatorial Chemistry: Considering its structural diversity, this compound could be part of combinatorial libraries for drug discovery. High-throughput screening may identify novel bioactive molecules .
Mechanism of Action
Oxadiazoles
This compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects .
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)17-20-21-18(27-17)19-16(22)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZTGSCTBPBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.